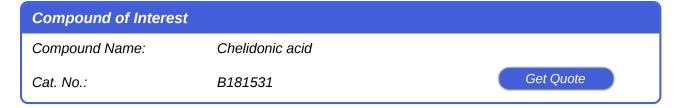


Cross-Species Efficacy of Chelidonic Acid: A Preclinical Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **Chelidonic acid** across different animal models, supported by experimental data. It aims to offer valuable insights for researchers and professionals involved in drug discovery and development.

Abstract

Chelidonic acid, a natural pyrone-dicarboxylic acid, has demonstrated promising therapeutic potential in various preclinical models. This guide synthesizes available data on its efficacy in rat and mouse models of chemotherapy-induced peripheral neuropathy, nephrotoxicity, and inflammation/allergy. The data highlights its consistent anti-inflammatory and antioxidant properties across species, suggesting a conserved mechanism of action.

Data Presentation: Cross-Species Efficacy of Chelidonic Acid

The following table summarizes the quantitative data from preclinical studies, showcasing the effects of **Chelidonic acid** in different species and disease models.



Species	Disease Model	Dosing Regimen	Key Biomarker	Result (Compared to Disease Control)
Wistar Rat	Paclitaxel- Induced Peripheral Neuropathy	10, 20, 40 mg/kg, p.o. for 21 days	TNF-α, IL-6, IL- 1β	Significant decrease in inflammatory cytokine levels. [1]
Sciatic Nerve MDA	Significant reduction in lipid peroxidation.			
Sciatic Nerve Nrf2	Significant increase in Nrf2 levels.[1]			
Wistar Rat	Cisplatin-Induced Nephrotoxicity	10, 20, 40 mg/kg, p.o. for 4 weeks	Serum TNF-α, IL-6	Significant decrease in pro- inflammatory cytokines.[2][3]
Kidney MDA	Significant decrease in oxidative stress marker.[4]			
Kidney GSH	Significant increase in antioxidant levels.			
BALB/c Mouse	Dextran Sulfate Sodium (DSS)- Induced Ulcerative Colitis	20 mg/kg/day, p.o. for 7 days	Serum and Colonic IL-6, TNF-α	Significant reduction in inflammatory mediators.
Mouse	Ovalbumin- Induced Allergic	Not specified	Serum IgE and Histamine	Decreased levels of IgE and



	Rhinitis		histamine release.
Mouse	2,4- Dinitrochloroben zene (DNCB)- Not specified Serun Induced Atopic Dermatitis	n Histamine	28.93% reduction.
Serum IgE	36.21% reduction.		

Experimental Protocols

Detailed methodologies for the key preclinical models are outlined below.

Paclitaxel-Induced Peripheral Neuropathy in Wistar Rats

- Animal Model: Male Wistar rats.
- Induction: Paclitaxel is administered at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on days 0, 2, 4, and 6 to induce peripheral neuropathy.
- Treatment: Chelidonic acid is administered orally (p.o.) at doses of 10, 20, and 40 mg/kg daily for 21 days, starting from day 0.
- Assessments:
 - Behavioral Tests: Mechanical allodynia, and thermal hyperalgesia are measured to assess neuropathic pain.
 - Nerve Conduction Velocity: Motor and sensory nerve conduction velocities are measured to evaluate nerve function.
 - Biochemical Analysis: Sciatic nerve tissue is collected for the measurement of inflammatory cytokines (TNF-α, IL-6, IL-1β), oxidative stress markers (e.g., malondialdehyde - MDA), and protein expression of Nrf2, pAMPK, and HIF-1α via western blotting.



 Histopathology: Sciatic nerve sections are examined for neuronal damage, demyelination, and leukocyte infiltration.

Cisplatin-Induced Nephrotoxicity in Wistar Rats

- Animal Model: Male Wistar rats.
- Induction: Cisplatin is administered at a dose of 5 mg/kg (i.p.) once a week for four weeks to induce kidney injury.
- Treatment: Chelidonic acid is administered orally at doses of 10, 20, and 40 mg/kg daily for four weeks.
- Assessments:
 - Kidney Function Parameters: Serum levels of albumin and creatinine are measured.
 - Biochemical Analysis: Kidney tissue homogenates are used to measure levels of proinflammatory cytokines (TNF-α, IL-6, TGF-β), oxidative stress markers (MDA), and antioxidants (GSH). Protein expression of Nrf2, phospho-AMPK, and HIF-1α is determined by western blotting.
 - Histopathology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E),
 Periodic acid-Schiff (PAS), and Masson's trichrome to evaluate kidney damage.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice

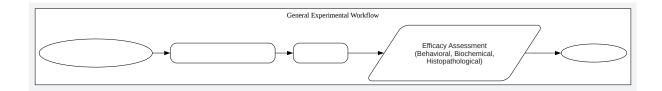
- Animal Model: Female BALB/c mice.
- Induction: Ulcerative colitis is induced by administering DSS in the drinking water.
- Treatment: Chelidonic acid is administered orally at a dosage of 20 mg/kg/day for 7 days.
- Assessments:
 - Clinical Symptoms: Body weight loss, diarrhea, and rectal bleeding are monitored.



 Biochemical Analysis: Serum and colonic tissue levels of inflammatory mediators such as IL-6 and TNF-α are measured by ELISA. The expression of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and hypoxia-inducible factor-1 alpha (HIF-1α) is assessed by Western blot analysis.

Signaling Pathways and Experimental Workflow

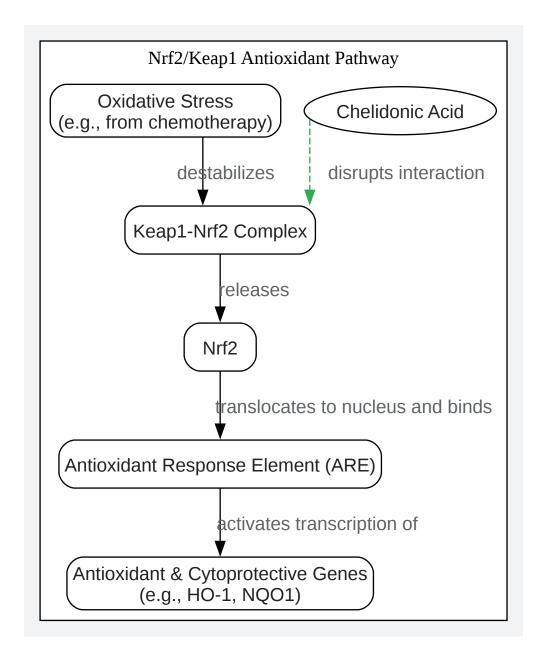
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Chelidonic acid** and a general experimental workflow for its preclinical evaluation.



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A general workflow for preclinical evaluation of **Chelidonic acid**.

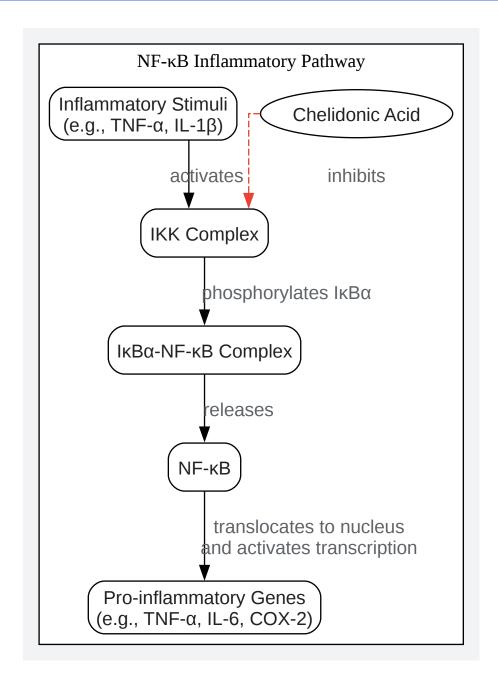




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Chelidonic acid activates the Nrf2 antioxidant pathway.

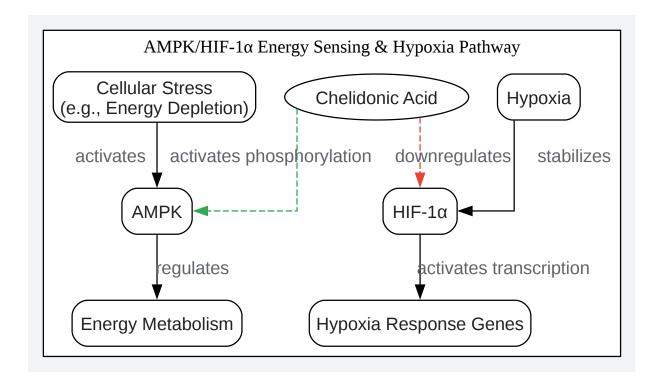




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Chelidonic acid inhibits the pro-inflammatory NF-кВ pathway.





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